molecular formula C9H11ClN2O2 B12974081 Methyl (S)-2-amino-3-(6-chloropyridin-3-yl)propanoate

Methyl (S)-2-amino-3-(6-chloropyridin-3-yl)propanoate

Cat. No.: B12974081
M. Wt: 214.65 g/mol
InChI Key: FESNTICFMHGKIN-ZETCQYMHSA-N
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Description

Methyl (S)-2-amino-3-(6-chloropyridin-3-yl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted with a chlorine atom at the 6-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(6-chloropyridin-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-chloropyridine-3-carboxylic acid.

    Amidation: The carboxylic acid is converted to its corresponding amide using reagents such as thionyl chloride and ammonia.

    Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Esterification: The resulting amine is esterified with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(6-chloropyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl (S)-2-amino-3-(6-chloropyridin-3-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(6-chloropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl 2-amino-3-(6-methylpyridin-3-yl)propanoate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Methyl (S)-2-amino-3-(6-chloropyridin-3-yl)propanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(6-chloropyridin-3-yl)propanoate

InChI

InChI=1S/C9H11ClN2O2/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6/h2-3,5,7H,4,11H2,1H3/t7-/m0/s1

InChI Key

FESNTICFMHGKIN-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CN=C(C=C1)Cl)N

Canonical SMILES

COC(=O)C(CC1=CN=C(C=C1)Cl)N

Origin of Product

United States

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